

# Phenyl Styryl Sulfone: A Covalent Modifier in Drug Discovery

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## Compound of Interest

Compound Name: Phenyl styryl sulfone

Cat. No.: B091846

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An In-depth Technical Guide on its Role as a Michael Acceptor

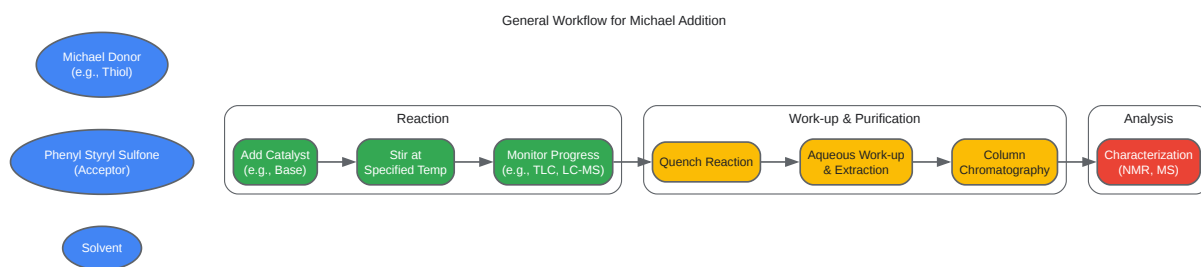
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **phenyl styryl sulfone** and its derivatives as Michael acceptors, a class of compounds gaining significant traction in medicinal chemistry. The inherent electrophilicity of the vinyl sulfone moiety allows these molecules to act as targeted covalent inhibitors, forming stable bonds with nucleophilic residues, primarily cysteine, in pathogenic proteins. This mechanism of action has been successfully exploited to develop novel therapeutics for a range of diseases, including cancer, neuroinflammation, and inflammatory disorders. This document details the underlying chemistry, biological applications, key signaling pathways modulated, and the experimental protocols used to characterize these promising compounds.

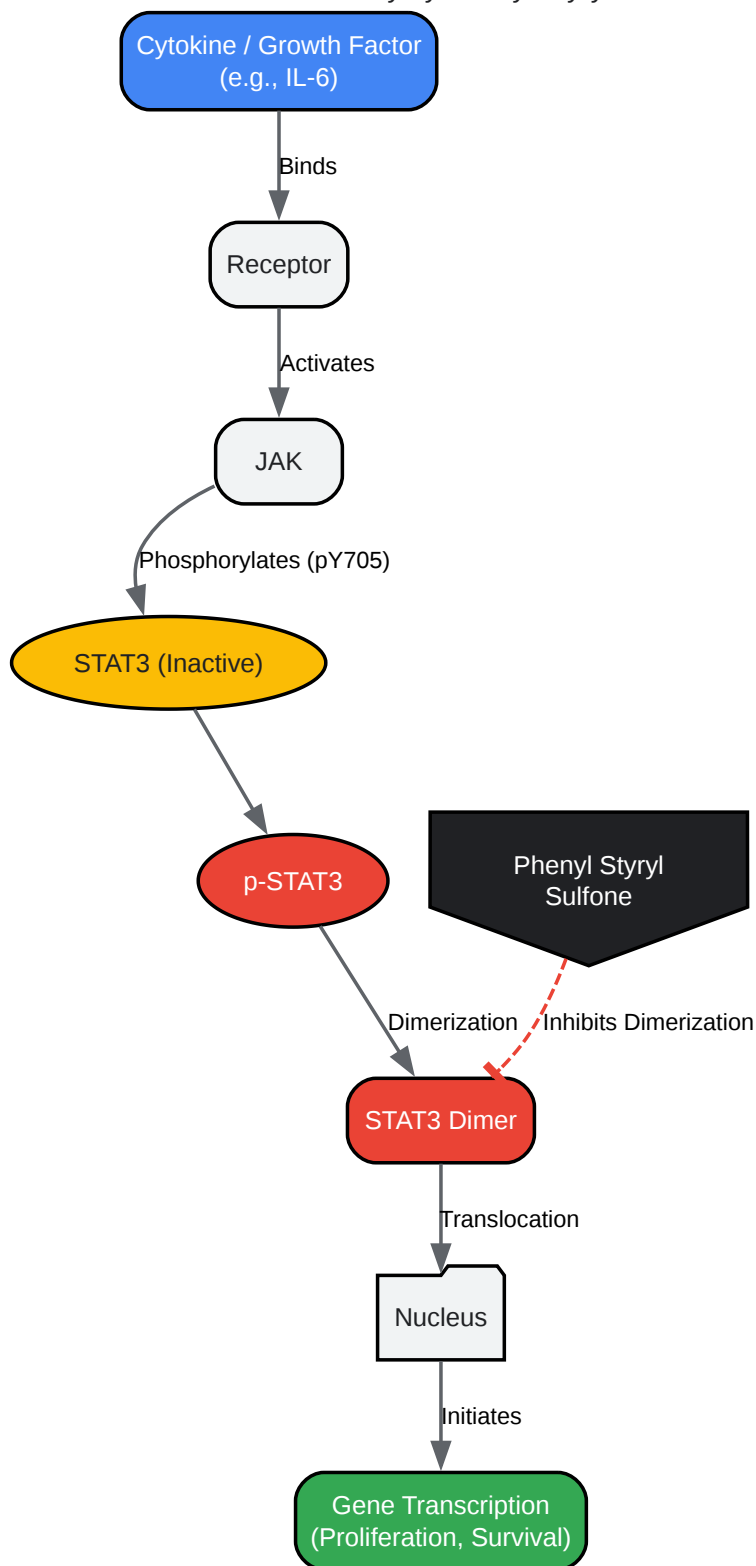
## The Michael Addition: A Primer

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile (Michael donor) adds to an  $\alpha,\beta$ -unsaturated carbonyl compound or another electron-withdrawing group (Michael acceptor).<sup>[1]</sup> In the context of **phenyl styryl sulfone**, the sulfone group acts as a powerful electron-withdrawing group, polarizing the carbon-carbon double bond and rendering the  $\beta$ -carbon electrophilic and susceptible to attack by nucleophiles like the thiol group of a cysteine residue.<sup>[2][3]</sup> This targeted covalent modification is often irreversible and can lead to potent and sustained inhibition of protein function.

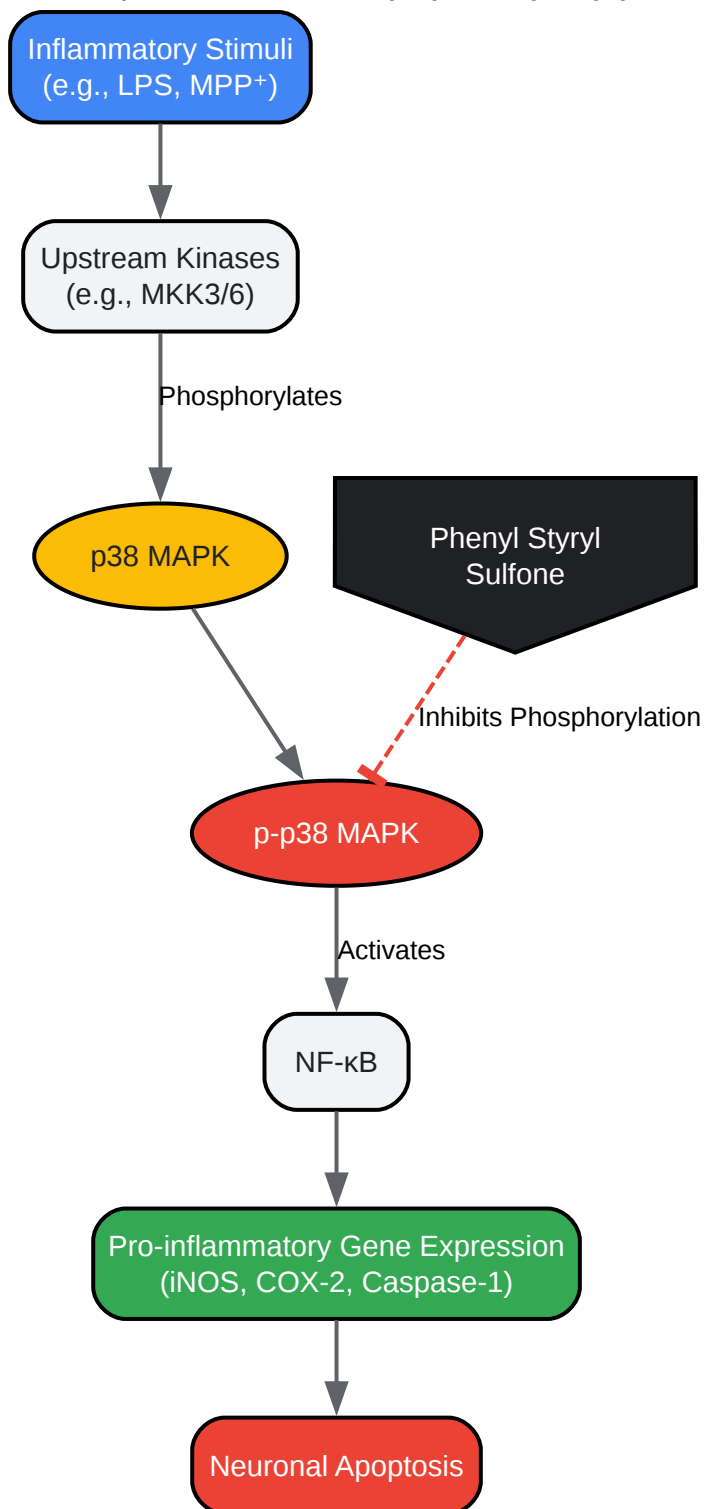
The general mechanism involves a three-step process: deprotonation of the nucleophile, conjugate addition of the nucleophile to the  $\beta$ -carbon of the vinyl sulfone, and subsequent protonation of the resulting enolate.<sup>[4]</sup>



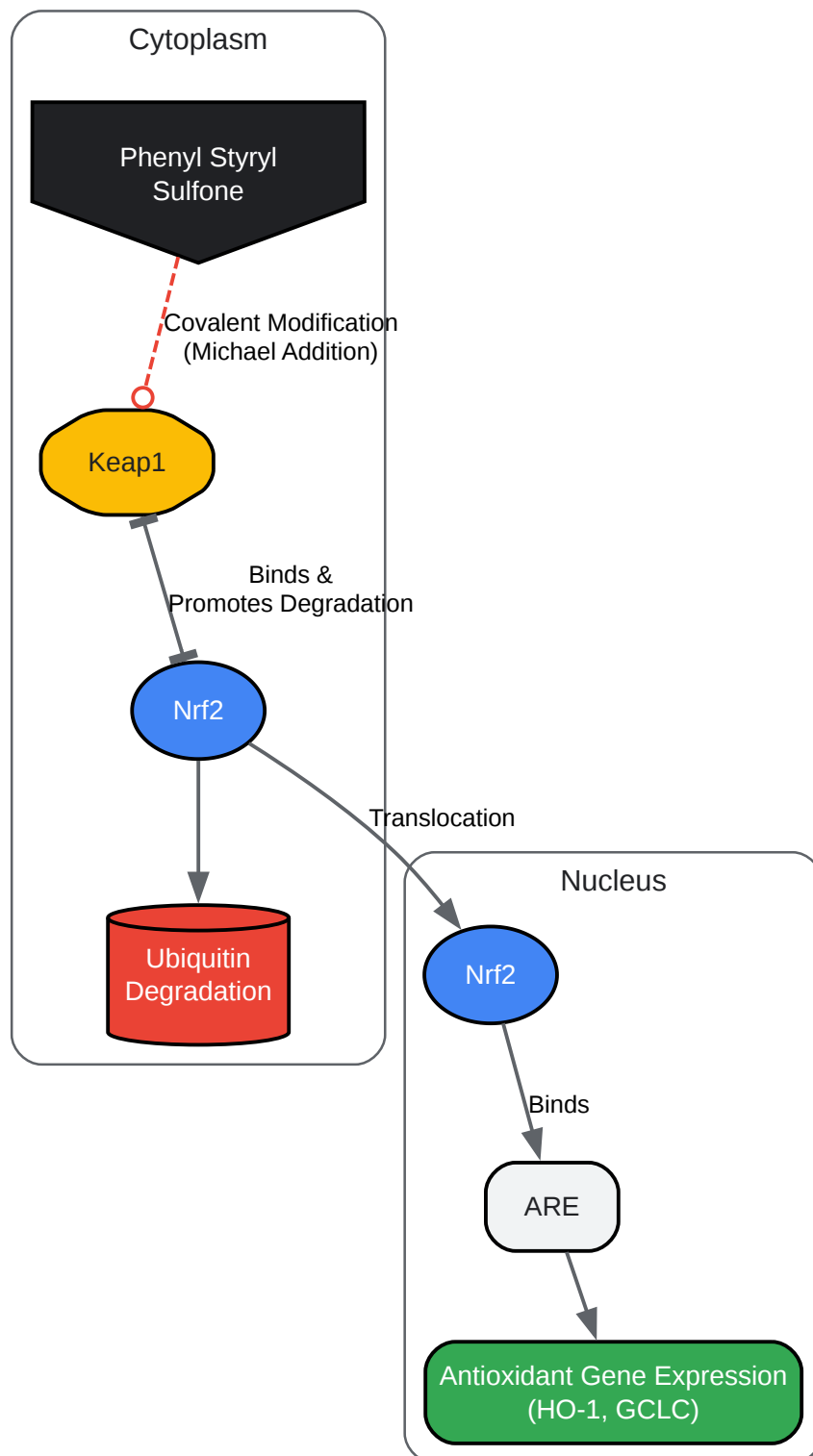
## Inhibition of STAT3 Pathway by Phenyl Styryl Sulfone



## Inhibition of p38 MAPK Pathway by Phenyl Styryl Sulfone



## Activation of Keap1-Nrf2 Pathway by Phenyl Styryl Sulfone

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## References

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